N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide” is a chemical compound. It has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Its structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .
Synthesis Analysis
The compound has been synthesized from N-(4-chlorophenyl)-β-alanine and N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanine . The structure of the synthesized compounds was established by spectral analysis, namely, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), single crystal x-ray analysis as well as by elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, mass, and NMR spectroscopy, and elemental analysis . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .Chemical Reactions Analysis
The compound was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical and Chemical Properties Analysis
The compound has a linear formula of C13H12ClNO2S, a CAS Number of 2903-34-6, and a molecular weight of 281.763 .Scientific Research Applications
Alzheimer's Disease Research
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide has been studied for its potential applications in Alzheimer's disease research. A study by Saeedi et al. (2020) explored the synthesis of arylisoxazole-chromenone carboxamides, including compounds related to this compound, for their cholinesterase inhibitory activity. These compounds showed potential as acetylcholinesterase and butyrylcholinesterase inhibitors, important targets in Alzheimer's disease treatment. The study also investigated their ability to inhibit BACE1, an enzyme involved in the onset and progress of Alzheimer's disease, and their neuroprotective and metal-chelating abilities (Saeedi et al., 2020).
Synthesis of Macrolides
Research by Wasserman et al. (1981) discussed the use of oxazoles, including compounds similar to this compound, as precursors in the synthesis of macrolides. The study highlighted how oxazoles can be transformed into triamides upon reaction with singlet oxygen, which can then be employed in the synthesis of various macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
Antimicrobial Activity
Another study by Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being particularly active (Ozaki et al., 1983).
Monoamine Oxidase B Inhibition
Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurological conditions. This study suggests the potential of oxazole carboxamides, similar to this compound, in neurological research (Tzvetkov et al., 2014).
Anticancer Applications
Katariya et al. (2021) synthesized and evaluated the anticancer activity of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds. Their study provides insights into the potential of compounds structurally related to this compound in cancer research (Katariya et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVERZVSHCFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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